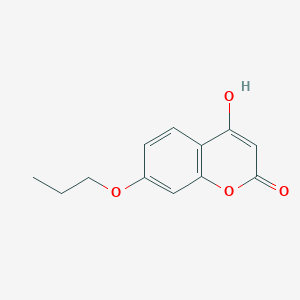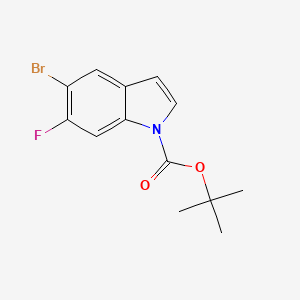
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- typically involves the reaction of 4-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The carbonyl group at the 2-position can be reduced to form a dihydro derivative.
Substitution: The propoxy group at the 7-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products
Oxidation: Formation of 4-oxo-7-propoxy-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-7-propoxy-3,4-dihydro-2H-1-benzopyran-2-one.
Substitution: Formation of various 7-substituted derivatives depending on the substituent used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- can be compared with other benzopyran derivatives, such as:
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the propoxy group at the 7-position, resulting in different biological activities and properties.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical reactivity and applications.
7-Hydroxy-2H-1-benzopyran-2-one: Known for its strong antioxidant properties and is commonly used in the study of oxidative stress.
The uniqueness of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
55004-82-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-hydroxy-7-propoxychromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-2-5-15-8-3-4-9-10(13)7-12(14)16-11(9)6-8/h3-4,6-7,13H,2,5H2,1H3 |
InChI Key |
USOPQJDZCBCFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(3,5,6-trichloropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B8652045.png)


![Fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B8652067.png)








